1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea
Description
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Properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-22-14-6-4-13(5-7-14)8-10-18-17(21)19-11-9-15(20)16-3-2-12-23-16/h2-7,12,15,20H,8-11H2,1H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLXRNOQBNLWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure featuring:
- A thiophene ring
- A hydroxypropyl group
- A methoxyphenethyl moiety
The molecular formula is . The presence of these functional groups contributes to its unique chemical properties and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking natural substrates, altering biochemical pathways.
- Protein Binding : The thiophene ring can engage in π-stacking interactions with aromatic amino acids in proteins, potentially modifying their function.
Biological Activity
Research has indicated that compounds within the (thio)urea class demonstrate a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of (thio)ureas exhibit significant antiproliferative effects against various cancer cell lines. For example, related compounds have demonstrated GI50 values indicating effective inhibition of cell growth in cancer models .
- Antimicrobial Properties : (Thio)ureas have been noted for their antibacterial and antifungal activities. They can disrupt microbial cell membranes, leading to cell lysis .
- Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines like TNF-α .
Research Findings and Case Studies
Recent studies have explored the biological activities of various (thio)urea derivatives, highlighting their potential therapeutic applications:
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (coupling step) | Minimizes side reactions (e.g., hydrolysis) |
| Solvent | Anhydrous DMF or THF | Enhances reagent solubility and reaction kinetics |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates urea bond formation by 30–40% |
How can Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) be strategically employed to confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR :
- Hydroxypropyl-thiophene moiety : Look for a triplet at δ 3.8–4.2 ppm (CH2 adjacent to hydroxyl) and thiophene aromatic protons at δ 6.9–7.4 ppm .
- Urea linkage : Identify NH protons as broad singlets at δ 5.5–6.5 ppm (exchange with D2O confirms urea group) .
- High-Resolution MS (HRMS) : Expect a molecular ion peak at m/z 387.1542 (C20H24N2O3S, [M+H]+) with <2 ppm error .
Q. Validation Table :
| Structural Feature | NMR Signal (δ, ppm) | MS Fragment (m/z) |
|---|---|---|
| 4-Methoxyphenethyl | 3.7 (s, OCH3), 6.8–7.1 (aromatic) | 121.0653 ([C8H9O]+) |
| Thiophene ring | 7.2–7.4 (multiplet) | 85.0412 ([C4H5S]+) |
What strategies are effective in resolving contradictory data regarding the compound's solubility and stability under varying pH conditions?
Answer:
Contradictions often arise from:
- pH-dependent degradation : Hydrolysis of the urea bond at pH < 3 or > 10. Use HPLC-UV to quantify degradation products (e.g., free amines) under accelerated stability testing (40°C/75% RH for 14 days) .
- Solubility discrepancies : Employ dynamic light scattering (DLS) to differentiate between true solubility and colloidal dispersion. For aqueous solubility <1 mg/mL, use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations .
Q. Experimental Design :
| Condition | Assay | Outcome |
|---|---|---|
| pH 7.4 (PBS) | Stability (HPLC) | <5% degradation over 72 hours |
| pH 2.0 (HCl) | Stability (HPLC) | 60% degradation in 24 hours |
| 10% DMSO in PBS | Solubility (DLS) | 2.5 mg/mL, no aggregation |
Which in vitro assays are most appropriate for evaluating the compound's inhibitory effects on specific enzyme systems, such as kinases or cytochrome P450 isoforms?
Answer:
- Kinase inhibition : Use ADP-Glo™ Kinase Assay (Promega) with recombinant human kinases (e.g., EGFR, VEGFR2). IC50 values <1 μM suggest high potency .
- CYP450 inhibition : Conduct fluorogenic substrate assays (e.g., CYP3A4 with dibenzylfluorescein). A >50% inhibition at 10 μM indicates potential drug-drug interactions .
Q. Case Study Data :
| Enzyme | Assay Type | IC50 (μM) | Reference |
|---|---|---|---|
| EGFR | ADP-Glo™ | 0.78 ± 0.12 | |
| CYP3A4 | Fluorogenic | 8.9 ± 1.4 |
How can molecular docking simulations be integrated with experimental data to predict binding affinities to biological targets like G-protein-coupled receptors (GPCRs)?
Answer:
Docking Workflow :
- Use AutoDock Vina to model interactions between the compound and GPCRs (e.g., serotonin receptors). Focus on hydrogen bonding with urea NH groups and π-π stacking with thiophene .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd).
Data Correlation :
| Receptor | Docking Score (kcal/mol) | Experimental KD (nM) |
|---|---|---|
| 5-HT2A | -9.2 | 120 ± 15 |
| 5-HT1A | -8.7 | 450 ± 40 |
What analytical approaches are critical for distinguishing between stereoisomers or conformers of this compound during purity assessment?
Answer:
- Chiral HPLC : Use a Chiralpak IC-3 column (3 μm, 4.6 × 150 mm) with hexane/isopropanol (85:15) to resolve enantiomers (retention time difference >2 min) .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra for the 3-hydroxy center .
Q. Resolution Parameters :
| Isomer | Retention Time (min) | VCD Signal (cm⁻¹) |
|---|---|---|
| (R)-form | 12.3 | +215 (C-O stretch) |
| (S)-form | 14.1 | -215 (C-O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
